Erythromycin-9-oxime

Vue d'ensemble

Description

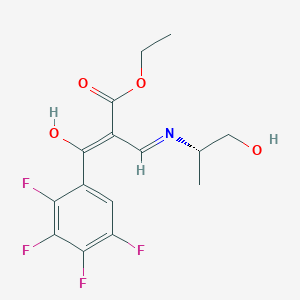

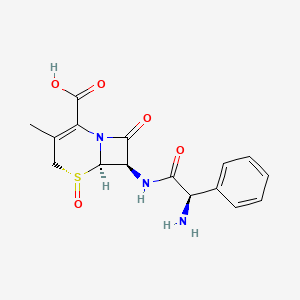

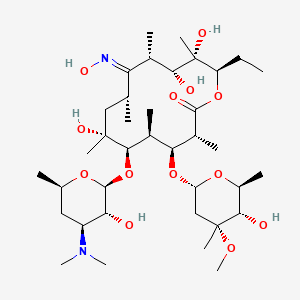

Erythromycin A 9-oxime is a semi-synthetic analogue of erythromycin. It was prepared as a means of overcoming acid lability and improving oral absorption of erythromycin A while retaining comparable antibacterial potency .

Synthesis Analysis

Erythromycin A 9-oxime is an important intermediate in the synthesis of Biaxin® (clarithromycin), a second-generation macrolide antibiotic . It is synthesized from erythromycin thiocyanate by oximation and alkalinization with an overall yield of 95.8% . The synthesis of novel erythromycin A 9-O- (2-ethenesulfony-ethyl)-oxime and erythromycin A 9-O- (3-oxo-butyl)-oxime from erythromycin A (EA) by the Michael reaction is also described .

Molecular Structure Analysis

The structure of the erythromycin 9- (E)-oxime was identified by MS and 1H-NMR . A complete and unambiguous assignment of the 1 H and 13 C NMR spectra of (E)‐erythromycin A oxime in acetone‐ d6 was accomplished by two‐dimensional chemical shift correlation methods .

Chemical Reactions Analysis

The effects of transformation of ketone in position 9 of EA to an oxime ether are described . An unusual impurity, the desosamine hydrazinium salt, is generated in this step of the synthetic pathway .

Applications De Recherche Scientifique

Antibacterial Activity Against Mycobacterium Avium Complex and Staphylococcus Aureus

Erythromycin A 9-O-substituted oxime ether derivatives exhibit strong in vitro antibacterial activity against Mycobacterium avium complex, including macrolide-resistant strains. They also show some activity against Staphylococcus aureus. Factors such as the length and orientation of the substituent at the 9-position significantly influence this anti-MAC activity (Nishimoto et al., 2001).

Species-Specific Bactericidal Profile

9-oxime ketolides, derivatives of erythromycin, display a species-specific bactericidal profile. Certain derivatives show significant bactericidal activities against organisms like Streptococcus pneumoniae, Staphylococcus aureus, and Moraxella catarrhalis (Tian et al., 2017).

Creation of 8a-Aza-8a-Homoerythromycin Derivatives

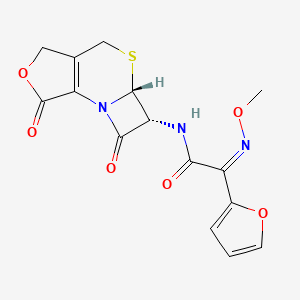

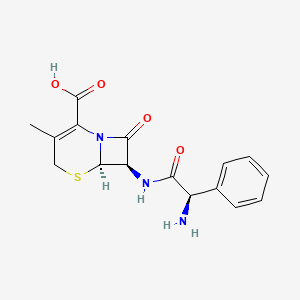

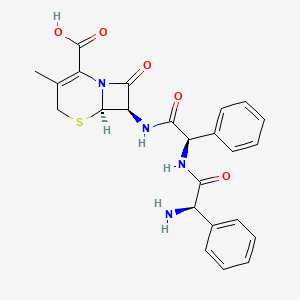

The Beckmann rearrangement of (9Z)-erythromycin A oxime leads to the formation of novel 8a-aza-8a- homoerythromycin A derivatives. Some of these derivatives have shown equivalent activity to azithromycin, an important antibiotic (Wilkening et al., 1993).

Development of Second-Generation Macrolides

Erythromycin-9-oxime derivatives have been crucial in the development of second-generation macrolides like clarithromycin and azithromycin, which overcome some limitations of erythromycin such as acid instability and poor pharmacokinetic properties (Phan & Zhenkun, 2002).

Synthesis of Ether and Ester Derivatives

Ether derivatives of erythromycin-A oxime have been synthesized, showing antibacterial activity comparable to erythromycin-A. These derivatives are synthesized through different chemical processes (Pandey et al., 2004).

Synthesis of Novel Oxime Ether Derivatives

Novel erythromycin A 9-O- derivatives have been synthesized, demonstrating effective antibacterial activity (Dondas & Yaktubay, 2003).

Antibacterial Activity of 3-Hydroxy-6-O-Methylerythromycin-9-O-Substituted Oxime Derivatives

These derivatives show stronger antibacterial activity against some erythromycin-resistant organisms compared to erythromycin A (Chen et al., 2001).

Influence on Aquatic Organisms

Research indicates that erythromycin can affect the growth, antioxidant system, and photosynthesis of aquatic organisms like Microcystis flos-aquae, an important consideration in environmental impact studies (Wan et al., 2015).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTWXIARANQMCA-ZTILBQITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin-9-oxime | |

CAS RN |

13127-18-9 | |

| Record name | Erythromycin, 9-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)